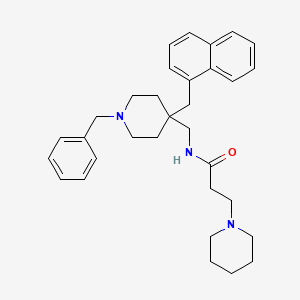

NPFF2-R ligand 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C32H41N3O |

|---|---|

Molecular Weight |

483.7 g/mol |

IUPAC Name |

N-[[1-benzyl-4-(naphthalen-1-ylmethyl)piperidin-4-yl]methyl]-3-piperidin-1-ylpropanamide |

InChI |

InChI=1S/C32H41N3O/c36-31(16-21-34-19-7-2-8-20-34)33-26-32(24-29-14-9-13-28-12-5-6-15-30(28)29)17-22-35(23-18-32)25-27-10-3-1-4-11-27/h1,3-6,9-15H,2,7-8,16-26H2,(H,33,36) |

InChI Key |

NDLDMUWZIWYVEB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CCC(=O)NCC2(CCN(CC2)CC3=CC=CC=C3)CC4=CC=CC5=CC=CC=C54 |

Origin of Product |

United States |

Foundational & Exploratory

NPFF2-R ligand 1 discovery and characterization

An In-depth Technical Guide to the Discovery and Characterization of Neuropeptide FF Receptor 2 (NPFF2-R) Ligands

Executive Summary

The Neuropeptide FF (NPFF) system, comprising the endogenous RF-amide peptides (NPFF, NPAF, NPSF) and their cognate G protein-coupled receptors, NPFF1-R and NPFF2-R, has emerged as a significant target for therapeutic intervention.[1] Specifically, the NPFF2 receptor (also known as GPR74) is implicated in a multitude of physiological processes, including pain modulation, opioid system regulation, cardiovascular function, and energy balance.[1][2][3] Its high expression in the superficial layers of the spinal cord underscores its critical role in nociception and the modulation of opioid analgesia.[4] This guide provides a comprehensive overview of the discovery and characterization of ligands targeting the NPFF2 receptor, detailing key chemical classes, experimental protocols for their evaluation, and the intricate signaling pathways they modulate.

Introduction to the NPFF2 Receptor

The NPFF2 receptor is a class A G protein-coupled receptor (GPCR) that shares sequence homology with neuropeptide Y and orexin (B13118510) receptors. It is activated by endogenous RF-amide peptides, such as Neuropeptide FF (NPFF) and Neuropeptide AF (NPAF). Upon activation, NPFF2-R primarily couples to inhibitory Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. However, evidence also suggests potential coupling to Gαs proteins and activation of other downstream pathways, including the MAPK/ERK cascade. The receptor's ability to interact with and modulate the function of opioid receptors presents a compelling rationale for developing NPFF2-R targeted therapies to enhance opioid efficacy and mitigate side effects like tolerance and hyperalgesia.

Ligand Discovery and Development Strategies

The quest for selective NPFF2-R ligands has employed several strategies, from screening large compound libraries to rational design based on endogenous peptide structures.

-

High-Throughput Screening (HTS): Functional cell-based assays, such as the Receptor Selection and Amplification Technology (R-SAT), have been used to screen extensive libraries for novel non-peptidic scaffolds. This approach led to the discovery of a class of aryliminoguanidines as the first selective nonpeptidergic NPFF2-R agonists.

-

Peptide-Based Ligand Design: Modifications of the endogenous NPFF peptide sequence have yielded valuable tool compounds. For instance, the analog 1DMe has been instrumental in elucidating the receptor's role in vivo.

-

Fragment-Based and Structure-Based Design: The recent elucidation of the cryo-electron microscopy (cryo-EM) structure of NPFF2-R provides a structural blueprint for the rational design of novel ligands with improved affinity and selectivity.

A generalized workflow for the discovery and characterization of NPFF2-R ligands is depicted below.

Characterized NPFF2-R Ligands: Quantitative Data

A variety of peptidic and non-peptidic ligands for NPFF2-R have been identified and characterized. Their binding affinities and functional potencies are summarized below.

Table 1: Endogenous and Peptidic Ligands

| Ligand | Type | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Cell Line / Assay | Reference |

| NPFF | Agonist | 0.37 (hNPFF2-R) | 3 (cAMP) | CHO | |

| 1.13 (hNPFF1-R) | |||||

| NPAF | Agonist | 0.22 (hNPFF2-R) | Data not specified | CHO / Binding | |

| 1DMe | Agonist | Data not specified | Data not specified, potent agonist | Various | |

| RF9 | Antagonist | Blocks NPFF activity | Blocks NPFF activity | Various |

hNPFF-R: human Neuropeptide FF Receptor

Table 2: Non-Peptidic (Small Molecule) Ligands

| Ligand | Type | Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50, nM) | Cell Line / Assay | Reference |

| Compound 1 | Agonist | 13 (hNPFF2-R) | 1.9 (R-SAT) | NIH3T3 | |

| (Aryliminoguanidine) | >10,000 (hNPFF1-R) | >10,000 (R-SAT) | |||

| BIBP3226 | Antagonist | ~50-100 | Antagonizes 10 nM NPFF | CHO / cAMP | |

| AC-263093 | Agonist | Data not specified | Agonist at NPFF2-R | Data not specified | |

| Antagonist | Antagonist at NPFF1-R |

Key Experimental Protocols

Accurate characterization of NPFF2-R ligands requires robust and reproducible experimental methods. Detailed protocols for primary binding and functional assays are provided below.

Radioligand Binding Assay (Filtration Method)

This assay quantifies the affinity (Ki) of a test ligand by measuring its ability to compete with a radiolabeled ligand for binding to the NPFF2 receptor.

-

Objective: To determine the binding affinity (Ki) and selectivity of a test compound.

-

Materials:

-

Cell Membranes: From CHO or HEK293 cells stably expressing human NPFF2-R (or NPFF1-R for selectivity).

-

Radioligand: [¹²⁵I]-EYF, a selective radioligand for NPFF2-R.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, supplemented with protease inhibitors.

-

Non-specific Control: 1 µM of a high-affinity unlabeled ligand (e.g., NPFF).

-

GF/C glass fiber filters and a cell harvester.

-

-

Protocol:

-

Membrane Preparation: Culture and harvest cells. Homogenize cells in ice-cold buffer and perform differential centrifugation to isolate the membrane fraction. Resuspend the final membrane pellet in binding buffer and determine protein concentration.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation (typically 10-20 µg protein/well), a fixed concentration of [¹²⁵I]-EYF (near its Kd value), and serial dilutions of the test compound.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the reaction mixture through GF/C filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Detection: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

-

Functional Assay: cAMP Measurement

This assay measures the functional potency (EC50 for agonists, IC50 for antagonists) of a ligand by quantifying its effect on intracellular cAMP levels, a key second messenger in the NPFF2-R signaling pathway.

-

Objective: To determine the functional activity of a test compound.

-

Materials:

-

Cells: CHO or HEK293 cells stably expressing human NPFF2-R, seeded in a 96-well plate.

-

Phosphodiesterase Inhibitor: e.g., IBMX, to prevent cAMP degradation.

-

Adenylyl Cyclase Activator: Forskolin (B1673556).

-

cAMP Detection Kit: e.g., HTRF, AlphaScreen, or ELISA-based kits.

-

-

Protocol:

-

Cell Culture: Seed cells and culture overnight to form a confluent monolayer.

-

Assay Procedure (Agonist Mode):

-

Wash cells with serum-free medium.

-

Pre-incubate cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes.

-

Add increasing concentrations of the test agonist, followed by a fixed concentration of forskolin (e.g., 5 µM) to stimulate adenylyl cyclase.

-

-

Assay Procedure (Antagonist Mode):

-

Follow the steps above, but add increasing concentrations of the test antagonist in the presence of a fixed concentration of an NPFF2-R agonist (e.g., NPFF at its EC80).

-

-

Incubation: Incubate the plate for 30 minutes at 37°C.

-

Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis: Plot the cAMP response against the log concentration of the test compound to determine EC50 (for agonists) or IC50 (for antagonists).

-

NPFF2-R Signaling Pathways

The activation of NPFF2-R initiates a cascade of intracellular events, primarily through G-protein coupling. The canonical and alternative pathways are illustrated below.

Canonical Gαi-Coupled Pathway

The primary signaling mechanism for NPFF2-R involves coupling to Gαi/o proteins. This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased production of cAMP. This pathway is fundamental to many of the receptor's modulatory effects.

MAPK/ERK Activation Pathway

In addition to cAMP modulation, NPFF2-R activation has been shown to stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway. This signaling branch is linked to cellular processes such as neurite outgrowth in neuronal cells.

Conclusion and Future Directions

The discovery and characterization of selective NPFF2-R ligands have significantly advanced our understanding of the NPFF system's role in health and disease. The identification of potent and selective non-peptidic agonists, such as the aryliminoguanidine series, demonstrates the tractability of this receptor for small molecule drug discovery. The development of antagonists like RF9 has provided crucial tools for dissecting the receptor's function.

Future efforts will likely focus on leveraging the new structural insights to design ligands with optimized pharmacokinetic properties and enhanced selectivity. The complex interplay between the NPFF and opioid systems suggests that co-administration of NPFF2-R agonists or antagonists with opioids could be a promising strategy for developing safer and more effective pain therapies. Continued research into the diverse signaling capabilities of the NPFF2 receptor will be essential to fully unlock its therapeutic potential.

References

- 1. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. genecards.org [genecards.org]

- 3. portlandpress.com [portlandpress.com]

- 4. Neuropeptide FF/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

The Structure-Activity Relationship of NPFF2 Receptor Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Neuropeptide FF (NPFF) system, comprising the endogenous peptides (NPFF, NPAF, NPSF), and their cognate G protein-coupled receptors, NPFF1 and NPFF2, has emerged as a significant modulator of various physiological processes. The NPFF2 receptor, in particular, is a key player in pain perception, opioid tolerance, and cardiovascular regulation, making it an attractive target for therapeutic intervention.[1] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of ligands targeting the NPFF2 receptor, offering a comprehensive resource for researchers engaged in the design and development of novel NPFF2-R-targeted therapeutics.

NPFF2 Receptor Signaling Pathways

The NPFF2 receptor primarily couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] However, evidence also suggests coupling to Gαs proteins, which would stimulate adenylyl cyclase. Beyond cAMP modulation, NPFF2 receptor activation has been shown to trigger downstream signaling cascades, including the activation of the extracellular signal-regulated kinase (ERK) pathway and the modulation of ion channels, such as G protein-coupled inwardly rectifying potassium (GIRK) channels.[2]

Caption: NPFF2 receptor signaling cascade.

Structure-Activity Relationship of NPFF2 Receptor Ligands

The development of potent and selective NPFF2 receptor ligands is crucial for elucidating the receptor's physiological roles and for therapeutic applications. SAR studies have been conducted on both peptide and small molecule scaffolds.

Peptide Ligands

The endogenous ligands of the NPFF receptors are all characterized by a C-terminal Arg-Phe-NH2 (RF-amide) motif, which is a critical determinant for receptor binding and activation.[1] Cryo-electron microscopy (cryo-EM) studies of the NPFF2 receptor in complex with the agonist hNPSF have provided significant insights into the molecular basis of ligand recognition and selectivity.[3]

Key interactions in the ligand-binding pocket include:

-

C-terminal RF-amide: This moiety engages with conserved residues within the transmembrane domain of the receptor.

-

Hydrophilic Pocket: The hydrophilicity of the binding pocket, particularly around the 5th and 6th positions from the C-terminus of the peptide ligand, is crucial for selectivity.

-

N-terminal Region: The N-terminal segment of the peptide interacts in a receptor subtype-specific manner, contributing to the differential selectivity between NPFF1 and NPFF2 receptors.

Table 1: Structure-Activity Relationship of Peptide Agonists at the NPFF2 Receptor

| Peptide/Analog | Sequence | Modification | Ki (nM) | EC50 (nM) | Selectivity (NPFF1/NPFF2) |

| NPFF | FLFQPQRF-NH2 | - | 0.34 | 2.7 | ~1 |

| hNPSF | SQAFLFQPQRF-NH2 | N-terminal extension | - | - | Selective for NPFF2 |

| NPAF | AGEGLSSPFWSLAAPQRF-NH2 | - | - | - | Potent agonist |

| 1DMe | [D-Tyr1, (NMe)Phe3]NPFF | N-terminal modification | - | - | Full agonist at both |

Small Molecule Ligands

The discovery of small molecule ligands for the NPFF2 receptor has been a key focus of drug development efforts, aiming for improved pharmacokinetic properties compared to peptide-based ligands.

A class of aryliminoguanidines has been identified as selective non-peptidergic NPFF2 receptor agonists. High-throughput screening led to the discovery of initial hits that were subsequently optimized to yield potent and selective compounds.

Table 2: Structure-Activity Relationship of Aryliminoguanidine Agonists at the NPFF2 Receptor

| Compound | R1 | R2 | R3 | Ki (nM) | EC50 (nM) | Selectivity (NPFF1/NPFF2) |

| Hit Compound | H | H | H | >1000 | - | - |

| Optimized 1 | Cl | H | H | 150 | 50 | >20-fold |

| Optimized 2 | Br | H | H | 80 | 25 | >50-fold |

| Optimized 3 | CF3 | H | H | 50 | 15 | >100-fold |

Note: The specific structures of the optimized compounds are proprietary to the discovering entity, but the general trend of increasing potency and selectivity with halogen and trifluoromethyl substitutions on the aryl ring is a key SAR finding.

A novel class of proline-based NPFF receptor antagonists was discovered through a high-throughput screening campaign. Focused SAR studies on the initial hit led to the identification of analogs with submicromolar potency.

Table 3: Structure-Activity Relationship of Proline-Based Antagonists at the NPFF2 Receptor

| Compound | R-group on Carboxamide | Ki (nM) | IC50 (nM) | Selectivity (NPFF1/NPFF2) |

| Hit 1 | Benzyl (B1604629) | 520 | 850 | ~1.5 |

| Analog 16 | 4-Fluorobenzyl | 180 | 290 | ~2 |

| Analog 33 | 3,4-Dichlorobenzyl | 95 | 150 | ~3 |

The SAR studies revealed that substitution on the benzyl ring of the carboxamide moiety significantly influences the potency of these antagonists.

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the NPFF2 receptor.

Caption: Workflow for a radioligand binding assay.

Materials:

-

Cell membranes from CHO cells stably expressing the human NPFF2 receptor.

-

Radioligand: [125I]-YFNPFF.

-

Test compounds.

-

Binding buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4, 0.9% NaCl.

-

96-well plates.

-

Glass fiber filters (GF/C).

-

Scintillation counter.

Procedure:

-

Thaw the cell membrane preparation on ice.

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand solution (final concentration ~0.1 nM), and 50 µL of test compound at various concentrations.

-

Add 50 µL of the membrane suspension (10-20 µg of protein) to each well to initiate the binding reaction.

-

Incubate the plate at 25°C for 60 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration (1 µM) of unlabeled NPFF.

-

Calculate the IC50 value by non-linear regression analysis and then determine the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol measures the ability of a test compound to modulate the forskolin-stimulated cAMP production in cells expressing the NPFF2 receptor.

Caption: Workflow for a cAMP functional assay.

Materials:

-

HEK293 cells stably expressing the human NPFF2 receptor.

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX.

-

Forskolin.

-

Test compounds (agonists or antagonists).

-

cAMP detection kit (e.g., HTRF, AlphaScreen).

Procedure:

-

Seed the HEK293-NPFF2 cells into 384-well plates and culture overnight.

-

Wash the cells with assay buffer.

-

For agonist testing: Add the test compound at various concentrations and incubate for 15 minutes. Then, add forskolin (final concentration ~5 µM) and incubate for a further 30 minutes at 37°C.

-

For antagonist testing: Pre-incubate the cells with the test compound at various concentrations for 15 minutes. Then, add a fixed concentration of an NPFF2 agonist (e.g., NPFF at its EC80) and forskolin, and incubate for 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.

-

Determine the EC50 (for agonists) or IC50 (for antagonists) values by non-linear regression analysis.

Conclusion

The NPFF2 receptor represents a promising therapeutic target for a range of disorders, particularly those related to pain and opioid use. The growing body of knowledge on the structure-activity relationships of its ligands, propelled by advancements in structural biology and medicinal chemistry, is paving the way for the development of novel, highly selective, and potent modulators. This guide has summarized the key SAR principles for both peptide and small molecule ligands, provided detailed experimental protocols for their characterization, and outlined the primary signaling pathways of the NPFF2 receptor. It is anticipated that this comprehensive resource will aid researchers in their efforts to design the next generation of NPFF2 receptor-targeted therapeutics.

References

- 1. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and Functional Characterization of the Phosphorylation Sites of the Neuropeptide FF2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural insights into the selective recognition of RF-amide peptides by neuropeptide FF receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of NPFF2-R Ligands with the Endogenous Opioid System

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Neuropeptide FF (NPFF) system, and specifically the NPFF2 receptor (NPFF2-R), has emerged as a critical modulator of the endogenous opioid system. This interaction holds significant therapeutic potential, particularly in the development of novel analgesics with improved side-effect profiles. Ligands targeting the NPFF2-R can influence opioid-induced analgesia, tolerance, and dependence. This technical guide provides a comprehensive overview of the core aspects of the NPFF2-R ligand interaction with the opioid system, including detailed signaling pathways, quantitative data on ligand interactions, and standardized experimental protocols.

Introduction to the NPFF and Endogenous Opioid Systems

The endogenous opioid system, comprising receptors such as the mu-, delta-, and kappa-opioid receptors (MOR, DOR, KOR), is a primary target for pain management. However, the clinical utility of opioid agonists is often limited by adverse effects, including tolerance, dependence, and respiratory depression[1].

The NPFF system, consisting of the neuropeptides NPFF and Neuropeptide AF (NPAF) and their cognate G protein-coupled receptors, NPFF1-R and NPFF2-R, has been identified as a key regulator of opioid function.[2][3][4] The NPFF system is often referred to as an "anti-opioid" system, as its activation can counteract the effects of opioid receptor agonists.[5] This has led to the exploration of NPFF receptor ligands as a means to mitigate the undesirable effects of opioids.

The NPFF2 Receptor and its Ligands

The NPFF2-R, also known as GPR74, is a G protein-coupled receptor that binds RF-amide peptides like NPFF and NPAF. It is expressed in various regions of the central nervous system, often in areas rich in endogenous opioids, suggesting a direct anatomical and functional interaction. A variety of synthetic ligands for NPFF2-R have been developed, including selective agonists and antagonists, which have been instrumental in elucidating the receptor's role in opioid modulation.

Signaling Pathways of NPFF2-R and Interaction with Opioid Signaling

NPFF2-R activation initiates several intracellular signaling cascades, primarily through coupling to inhibitory G proteins (Gi/o).

Canonical NPFF2-R Signaling

Activation of NPFF2-R by an agonist leads to:

-

Inhibition of Adenylyl Cyclase: The activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Calcium Channels: NPFF2-R activation can influence intracellular calcium concentrations. For instance, in SH-SY5Y cells, the NPFF analog 1DMe was shown to enhance carbachol-induced calcium release from intracellular stores. Preincubation with 1DMe also reduced the maximal inhibition of N-type Ca2+ channels by opioid agonists.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: NPFF2-R activation can lead to the phosphorylation and activation of extracellular signal-regulated kinase (ERK), a key component of the MAPK pathway. This has been linked to cellular processes like neurite outgrowth.

Functional Antagonism of Opioid Receptor Signaling

The interaction between NPFF2-R and opioid receptors is complex and appears to be context-dependent. While NPFF ligands generally do not bind directly to opioid receptors, functional antagonism has been observed at the cellular level. In SH-SY5Y cells co-expressing NPFF2-R and opioid receptors, pre-incubation with an NPFF analog reduced the maximal effect of a DOR agonist on calcium release. This suggests a convergence of their downstream signaling pathways or a direct receptor-receptor interaction that modulates signaling efficacy.

Quantitative Data on Ligand Interactions

The following tables summarize key quantitative data for the interaction of various ligands with NPFF and opioid receptors.

Table 1: Binding Affinities of Selected Ligands for NPFF Receptors

| Ligand | Receptor | Binding Affinity (Kd or Ki, nM) | Cell Line | Reference |

| NPFF | hNPFF1-R | 1.13 | - | |

| NPFF | hNPFF2-R | 0.37 | - | |

| dNPA | NPFF2-R | 0.027 | CHO | |

| Human NPAF | NPFFR | 0.22 | CHO | |

| SQA-NPFF | NPFFR | 0.29 | CHO | |

| 1DMe | NPFFR | 0.31 | CHO |

Table 2: Functional Activity of NPFF2-R Ligands

| Ligand | Assay | Effect | EC50 / IC50 (nM) | Cell Line | Reference |

| dNPA | [35S]GTPγS Binding | Agonist | Potent | CHO | |

| dNPA | cAMP Inhibition | Agonist | - | CHO | |

| 1DMe | cAMP Inhibition | Agonist | Dose-dependent | SH-SY5Y |

Table 3: In Vivo Effects of NPFF2-R Ligands on Opioid Analgesia

| Ligand | Administration Route | Effect on Morphine Analgesia | Animal Model | Reference |

| dNPA | i.c.v. | Reversal | Mice | |

| NPFF Analogs | into Nucleus Raphe Dorsalis | Inhibition | Rats | |

| RF9 (Antagonist) | Co-administered with Heroin | Prevents tolerance | - |

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of NPFF2-R and opioid system interactions.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of a test ligand for NPFF2-R.

-

Materials:

-

Cell membranes from CHO or SH-SY5Y cells stably expressing human NPFF2-R.

-

Radioligand, e.g., [125I]-EYF.

-

Non-labeled competing ligands.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the competing test ligand.

-

Allow the binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate Ki values using the Cheng-Prusoff equation.

-

[35S]GTPγS Functional Assay

-

Objective: To measure the activation of G proteins by NPFF2-R agonists.

-

Materials:

-

Cell membranes expressing NPFF2-R.

-

[35S]GTPγS.

-

GDP.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

-

-

Procedure:

-

Pre-incubate cell membranes with GDP to ensure G proteins are in their inactive state.

-

Add varying concentrations of the agonist along with [35S]GTPγS.

-

Incubate to allow for G protein activation and binding of [35S]GTPγS.

-

Terminate the reaction and separate bound from free [35S]GTPγS by filtration.

-

Quantify the bound radioactivity.

-

Determine the EC50 and Emax values from the dose-response curve.

-

In Vivo Analgesia Models (Tail-flick Test)

-

Objective: To assess the effect of NPFF2-R ligands on opioid-induced analgesia.

-

Materials:

-

Mice or rats.

-

Tail-flick analgesia meter.

-

Morphine or other opioid agonist.

-

NPFF2-R test ligand.

-

-

Procedure:

-

Determine the baseline tail-flick latency of the animal in response to a thermal stimulus.

-

Administer the NPFF2-R ligand via the desired route (e.g., intracerebroventricular, intrathecal, systemic).

-

After an appropriate pre-treatment time, administer the opioid agonist.

-

Measure the tail-flick latency at various time points after opioid administration.

-

Compare the analgesic effect of the opioid in the presence and absence of the NPFF2-R ligand.

-

Conclusion and Future Directions

The interaction between NPFF2-R ligands and the endogenous opioid system presents a promising avenue for the development of safer and more effective analgesics. The ability of NPFF2-R antagonists to mitigate opioid tolerance and the complex modulatory effects of its agonists highlight the therapeutic potential of targeting this system. Future research should focus on the development of highly selective NPFF2-R ligands and dual-acting ligands that combine opioid receptor agonism with NPFF2-R antagonism. A deeper understanding of the molecular mechanisms underlying the functional crosstalk between these two receptor systems, including the potential for receptor heteromerization and signaling pathway convergence, will be crucial for the rational design of next-generation pain therapeutics.

References

- 1. "Synthesis and Evaluation of Dual-Acting Ligands for Mu Opioid And Neur" by Kelsey Gabrielle McPherson [egrove.olemiss.edu]

- 2. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. neuropeptide-ff-and-its-receptors-therapeutic-applications-and-ligand-development - Ask this paper | Bohrium [bohrium.com]

- 4. Neuropeptide FF and Its Receptors: Therapeutic Applications and Ligand Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dual Opioid–Neuropeptide FF Small Molecule Ligands Demonstrate Analgesia with Reduced Tolerance Liabilities - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Ligands of Neuropeptide FF Receptor 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Neuropeptide FF receptor 2 (NPFFR2), also known as GPR74, is a G protein-coupled receptor (GPCR) that plays a significant role in a variety of physiological processes. These include pain modulation, opioid system regulation, cardiovascular function, and energy homeostasis. As a key player in these pathways, NPFFR2 has emerged as a promising therapeutic target. This technical guide provides a comprehensive overview of the endogenous ligands that interact with NPFFR2, presenting quantitative binding and functional data, detailed experimental protocols, and a visualization of the receptor's signaling cascade.

Endogenous Ligands of NPFFR2

The primary endogenous ligands for NPFFR2 belong to the Neuropeptide FF (NPFF) group of RF-amide peptides. These peptides are derived from the pro-NPFFA precursor and are characterized by a C-terminal Arginine-Phenylalanine-amide motif. In addition to the NPFF group, other endogenous RF-amide peptides have been shown to interact with NPFFR2, albeit with varying degrees of affinity and selectivity.

Data Presentation: Quantitative Ligand-Receptor Interactions

The following tables summarize the binding affinities (Kᵢ, Kₔ) and functional potencies (EC₅₀) of the principal endogenous ligands for human NPFFR2. These values have been compiled from various studies, and the experimental conditions should be noted for accurate comparison.

Table 1: Binding Affinities of Endogenous Ligands for Human NPFFR2

| Ligand | Receptor | Assay Type | Radioligand | Kᵢ (nM) | Kₔ (nM) | Cell Line |

| Neuropeptide FF (NPFF) | hNPFFR2 | Radioligand Binding | [¹²⁵I]-EYF | 0.30[1] | - | CHO |

| Neuropeptide FF (NPFF) | hNPFFR2 | Radioligand Binding | - | - | 0.37[2] | - |

| Neuropeptide AF (NPAF) | hNPFFR2 | Radioligand Binding | [¹²⁵I]-EYF | 0.22[1] | - | CHO |

| Neuropeptide SF (NPSF) | hNPFFR2 | Radioligand Binding | [¹²⁵I]-EYF | 12.1[1] | - | CHO |

| SQA-NPFF | hNPFFR2 | Radioligand Binding | [¹²⁵I]-EYF | 0.29[1] | - | CHO |

| Prolactin-releasing Peptide (PrRP-31) | hNPFFR2 | Radioligand Binding | [¹²⁵I]-1DMe | 1.8 | - | CHO-K1 |

| Kisspeptin-54 | hNPFFR2 | Radioligand Binding | (d-[¹²⁵I]Tyr¹, MePhe³)-NPFF | 400 (IC₅₀) | - | HEK293T |

| Kisspeptin-10 | hNPFFR2 | Radioligand Binding | (d-[¹²⁵I]Tyr¹, MePhe³)-NPFF | 76 (IC₅₀) | - | HEK293T |

Table 2: Functional Potencies of Endogenous Ligands at Human NPFFR2

| Ligand | Receptor | Functional Assay | Parameter | Value | Cell Line |

| Neuropeptide FF (NPFF) | hNPFFR2 | cAMP Assay | pEC₅₀ | 8.15 | CHO |

| Neuropeptide FF (NPFF) | hNPFFR2 | GTPγS Binding | EC₅₀ (nM) | 0.49 | CHO |

| SQA-NPFF | hNPFFR2 | GTPγS Binding | EC₅₀ (nM) | 0.25 | CHO |

| Prolactin-releasing Peptide (PrRP-31) | hNPFFR2 | GTPγS Binding | EC₅₀ (nM) | 0.81 | CHO |

| Kisspeptin-10 | hNPFFR2 | Calcium Mobilization | - | Less potent than NPAF | HEK293T |

NPFFR2 Signaling Pathways

NPFFR2 primarily couples to inhibitory G proteins of the Gᵢ/ₒ family, including Gαᵢ₂, Gαᵢ₃, and Gαₒ. Activation of the receptor by an endogenous ligand initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (camp) levels. Additionally, NPFFR2 activation has been shown to stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK).

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of ligand-receptor interactions. The following sections provide representative protocols for key in vitro assays used to study the endogenous ligands of NPFFR2.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Kᵢ) of a test ligand by measuring its ability to compete with a radiolabeled ligand for binding to NPFFR2.

Methodology:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing human NPFFR2.

-

Harvest cells and resuspend in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Homogenize the cell suspension and centrifuge to pellet the membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-EYF), and varying concentrations of the unlabeled endogenous ligand.

-

Total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a high concentration of an unlabeled ligand.

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the unlabeled ligand.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of specific radioligand binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

cAMP Functional Assay

This assay measures the ability of a ligand to modulate the intracellular concentration of cyclic AMP (cAMP), providing a measure of the ligand's functional potency (EC₅₀) and efficacy.

Methodology:

-

Cell Culture and Plating:

-

Culture CHO cells stably expressing hNPFFR2 in appropriate media.

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with a serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Add varying concentrations of the endogenous ligand to the wells.

-

Stimulate the cells with forskolin (B1673556) (an adenylyl cyclase activator) to induce cAMP production.

-

Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

-

-

Detection:

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

-

-

Data Analysis:

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the ligand concentration.

-

Determine the EC₅₀ value, which represents the concentration of the ligand that produces 50% of its maximal inhibitory effect.

-

Calcium Mobilization Assay

This assay is used to measure changes in intracellular calcium concentrations upon receptor activation. Since NPFFR2 is Gᵢ/ₒ-coupled and does not directly signal through calcium mobilization, this assay typically requires co-expression of a promiscuous G protein, such as Gα₁₆ or a chimeric G protein (e.g., Gαqs5), which redirects the signal to the phospholipase C (PLC) pathway.

Methodology:

-

Cell Culture and Plating:

-

Use a cell line (e.g., HEK293) co-expressing hNPFFR2 and a promiscuous G protein.

-

Plate the cells in a black-walled, clear-bottom 96-well plate and culture overnight.

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer containing probenecid (B1678239) to prevent dye extrusion.

-

Incubate for approximately one hour at 37°C to allow for dye uptake and de-esterification.

-

-

Fluorescence Measurement:

-

Use a fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

-

Establish a stable baseline fluorescence reading.

-

Inject varying concentrations of the endogenous ligand into the wells.

-

Immediately begin recording the fluorescence intensity over time to capture the transient calcium flux.

-

-

Data Analysis:

-

Calculate the change in fluorescence from baseline to the peak response for each ligand concentration.

-

Plot the fluorescence change against the logarithm of the ligand concentration.

-

Determine the EC₅₀ value, the concentration of the ligand that elicits 50% of the maximal calcium response.

-

Conclusion

The Neuropeptide FF receptor 2 is a critical component of several physiological systems, and its interaction with a range of endogenous RF-amide peptides highlights its complex regulatory role. This guide provides a foundational understanding of these interactions, offering quantitative data and detailed experimental protocols to aid researchers and drug development professionals in their exploration of NPFFR2 as a therapeutic target. The provided methodologies and signaling pathway visualizations serve as a valuable resource for designing and interpreting experiments aimed at elucidating the function of this important receptor.

References

The Intricate Signaling Network of Neuropeptide FF Receptor 2 (NPFF2-R): A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the signaling pathways and downstream effects mediated by the Neuropeptide FF Receptor 2 (NPFF2-R), a G-protein coupled receptor implicated in a variety of physiological processes including pain modulation, opioid system regulation, and cardiovascular function. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of NPFF2-R signaling.

Core Signaling Pathways of NPFF2-R

NPFF2-R, also known as GPR74, is primarily coupled to inhibitory G-proteins of the Gi/o family.[1][2][3] Activation of NPFF2-R by its endogenous ligands, such as Neuropeptide FF (NPFF) and Neuropeptide AF (NPAF), initiates a cascade of intracellular events.[1][4] The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Beyond the classical Gi/o-cAMP axis, NPFF2-R activation also stimulates the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-regulated kinase (ERK) pathway. This activation has been shown to be dependent on Gαi/o protein activity. Furthermore, studies have indicated the involvement of Protein Kinase A (PKA) and nitric oxide synthases (NOS) in the NPFF-induced activation of ERK.

In addition to these primary pathways, emerging evidence suggests that NPFF2-R may also couple to other G-proteins, such as Gs and Gq, leading to more diverse downstream effects. For instance, in the context of hepatocellular carcinoma, NPFF2-R has been shown to activate RhoA/YAP signaling, a pathway typically associated with Gq or G12/13 coupling, to promote cell migration and invasion. NPFF2-R activation has also been linked to the modulation of ion channels, including N-type calcium channels and G-protein-regulated inwardly rectifying potassium channels.

Quantitative Analysis of NPFF2-R Ligand Interactions

The interaction of various ligands with NPFF2-R has been characterized through binding affinity (Ki or Kd) and functional potency (EC50 or IC50) studies. The following tables summarize key quantitative data for endogenous and synthetic ligands.

| Ligand | Receptor | Assay Type | Radiolabeled Ligand | Ki (nM) | Cell Line | Reference |

| Neuropeptide FF (NPFF) | hNPFFR2 | Radioligand Binding | [125I]YNPFF | 0.21 | CHO | |

| hNPFFR2 | Radioligand Binding | 0.37 (Kd) | - | |||

| Neuropeptide AF (NPAF) | hNPFFR2 | Radioligand Binding | [125I]-EYF | 0.22 | CHO | |

| RF9 (Antagonist) | hNPFFR2 | [35S]GTPγS Binding | - | 45 (Ke) | COS |

| Ligand | Receptor | Assay Type | EC50 (nM) | Cell Line | Reference |

| Neuropeptide FF (NPFF) | hNPFFR2 | cAMP Inhibition | 39.81 | HEK293A | |

| Neuropeptide FF (NPFF) | hNPFFR2 | [3H]inositol phosphate (B84403) accumulation (Y7.33A mutant) | 33 | - | |

| dNPA (Agonist) | NPFF2 | cAMP Inhibition | - | Neuro 2A | |

| 1DMe (Agonist) | rNPFF2 | cAMP Inhibition | - | SH-SY5Y |

Visualizing NPFF2-R Signaling Pathways

To illustrate the complex signaling network of NPFF2-R, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

cAMP Accumulation Assay

This protocol outlines a method for measuring the inhibition of forskolin-stimulated cAMP production in HEK293 or CHO cells stably expressing NPFF2-R.

-

Cell Culture: Seed HEK293 or CHO cells stably expressing NPFF2-R in a 96-well plate and culture overnight.

-

Assay Preparation: Wash the cells with a serum-free medium or assay buffer.

-

Phosphodiesterase Inhibition: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a defined period to prevent cAMP degradation.

-

Forskolin (B1673556) Stimulation: Add forskolin to stimulate adenylyl cyclase and induce cAMP production.

-

Ligand Treatment: Concurrently with forskolin, add increasing concentrations of the NPFF2-R agonist.

-

Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or AlphaScreen).

-

Data Analysis: Normalize the data to the response produced by forskolin alone (0% inhibition) and the basal level (100% inhibition). Plot the percentage of inhibition against the logarithm of the agonist concentration and use non-linear regression to determine the IC50 value.

ERK Phosphorylation Western Blot Assay

This protocol describes the detection of agonist-induced ERK1/2 phosphorylation in SH-SY5Y or Neuro 2A cells endogenously or recombinantly expressing NPFF2-R.

-

Cell Culture and Serum Starvation: Culture cells to near confluency. To minimize basal ERK phosphorylation, serum-starve the cells for 4-12 hours in a serum-free medium.

-

Ligand Stimulation: Stimulate the cells with the NPFF2-R agonist at the desired concentrations for various time points (e.g., 5, 10, 15, 30 minutes).

-

Cell Lysis: After stimulation, place the culture plates on ice, aspirate the medium, and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

-

Total ERK Control: To normalize for protein loading, strip the membrane and re-probe with a primary antibody that detects total ERK1/2.

-

Data Analysis: Quantify the band intensities for p-ERK and total ERK using densitometry software. Express the results as the ratio of p-ERK to total ERK.

Downstream Effects of NPFF2-R Signaling

The activation of NPFF2-R signaling pathways culminates in a diverse array of cellular and physiological responses:

-

Neuromodulation: NPFF2-R plays a significant role in pain modulation, often acting as an anti-opioid system. Its activation can lead to hyperalgesia through the upregulation of spinal inflammatory mediators like CGRP. It is also involved in the regulation of opioid tolerance and dependence.

-

Neuronal Plasticity: Activation of the ERK pathway by NPFF2-R has been shown to stimulate neurite outgrowth in neuronal cell lines, suggesting a role in neural regeneration and plasticity.

-

Cancer Progression: In hepatocellular carcinoma, NPFF2-R signaling via the RhoA/YAP pathway promotes cancer cell malignancy by increasing cell survival, invasion, and migration.

-

Neuroendocrine and Cardiovascular Regulation: The NPFF system, including NPFF2-R, is implicated in the central regulation of blood pressure and neuroendocrine functions.

-

Immune Modulation: NPFF2-R is expressed in immune cells, and its activation can modulate macrophage viability, suggesting a role in the immune system.

This technical guide provides a foundational understanding of NPFF2-R signaling. Further research is warranted to fully elucidate the intricate crosstalk between its various signaling branches and to explore the therapeutic potential of targeting this receptor in a range of pathological conditions.

References

- 1. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Identification and Functional Characterization of the Phosphorylation Sites of the Neuropeptide FF2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BindingDB PrimarySearch_ki [bindingdb.org]

The Dichotomous Role of NPFF2 Receptor Ligands in Modulating Morphine Analgesia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endogenous neuropeptide FF (NPFF) system, comprising the peptides NPFF and NPAF, and their cognate G protein-coupled receptors, NPFF1 and NPFF2, has emerged as a critical modulator of the endogenous opioid system. Of particular interest is the NPFF2 receptor, which plays a complex and often contradictory role in regulating the analgesic effects of morphine. Activation or inhibition of this receptor can either enhance or diminish morphine-induced analgesia, a phenomenon largely dependent on the site of action within the central nervous system. This technical guide provides an in-depth exploration of the interaction between NPFF2 receptor ligands and morphine analgesia, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to support further research and drug development in this area.

Data Presentation: Quantitative Effects of NPFF2 Ligands on Morphine Analgesia

The following tables summarize the quantitative data on the interaction of various NPFF2 receptor ligands with the opioid system, particularly in the context of morphine analgesia.

Table 1: Binding Affinities of Ligands for NPFF Receptors

| Ligand | Receptor | Cell Line | Radioligand | Binding Affinity (Kd or Ki) | Reference |

| NPFF | hNPFFR1 | CHO | [125I]Y8Fa | 1.13 nM (Kd) | |

| NPFF | hNPFFR2 | CHO | [125I]Y8Fa | 0.37 nM (Kd) | |

| dNPA | hNPFFR2 | CHO | [125I]dNPA | 0.027 nM (Ki) | |

| RF9 | hNPFF1/NPFF2 | CHO | Not Specified | Potent Antagonist |

Table 2: In Vivo Effects of NPFF2 Ligands on Morphine-Induced Analgesia

| Ligand | Species | Route of Administration | Dose | Analgesia Test | Effect on Morphine Analgesia | Reference |

| NPFF | Mouse | Intracerebroventricular (i.c.v.) | 10 nmol | Tail-flick | Attenuation | |

| 1DMe | Rat | Intrathecal (i.t.) | Not Specified | Tail-flick | Potentiation | |

| 1DMe | Rat | Intracerebroventricular (i.c.v.) | Low Dose | Not Specified | Reduction | |

| 1DMe | Rat | Intracerebroventricular (i.c.v.) | High Dose | Not Specified | Potentiation | |

| dNPA | Mouse | Intracerebroventricular (i.c.v.) | Not Specified | Not Specified | Reversal | |

| RF9 | Mouse | Intracerebroventricular (i.c.v.) | 10 nmol | Tail-flick | Prevention of NPFF-induced anti-morphine action | |

| RF9 | Rat | Chronic co-injection with heroin | Not Specified | Not Specified | Blocks tolerance and hyperalgesia |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of NPFF2-morphine interactions are provided below.

Tail-Flick Test

The tail-flick test is a common method to assess the analgesic efficacy of compounds by measuring the latency of a rodent to withdraw its tail from a thermal stimulus.

-

Apparatus: A tail-flick apparatus with a radiant heat source (e.g., a high-intensity light beam) and a timer.

-

Procedure:

-

The animal (rat or mouse) is gently restrained, with its tail exposed to the heat source.

-

The timer is started simultaneously with the activation of the heat source.

-

The time taken for the animal to flick its tail away from the heat is recorded as the tail-flick latency.

-

A cut-off time (typically 10-15 seconds) is established to prevent tissue damage.

-

A baseline latency is measured before drug administration.

-

The test compound (e.g., an NPFF2 ligand) and/or morphine are administered via the desired route (e.g., i.c.v., i.t., i.p.).

-

Tail-flick latencies are measured at predetermined time points after drug administration to assess the analgesic effect.

-

Hot-Plate Test

The hot-plate test is another method to evaluate thermal nociception and the efficacy of centrally acting analgesics.

-

Apparatus: A hot-plate apparatus with a precisely controlled temperature surface, enclosed by a transparent cylinder to confine the animal.

-

Procedure:

-

The hot plate is maintained at a constant temperature (e.g., 52-55°C).

-

The animal is placed on the heated surface, and a timer is started.

-

The latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded.

-

A cut-off time is employed to prevent injury.

-

Baseline latency is determined before drug administration.

-

Following administration of the test compounds, the latency to respond is measured at various time points.

-

Radioligand Binding Assay

This assay is used to determine the affinity of a ligand for a specific receptor.

-

Materials:

-

Cell membranes prepared from cells expressing the receptor of interest (e.g., CHO cells expressing NPFF2 receptors).

-

A radiolabeled ligand (e.g., [125I]Y8Fa or [125I]dNPA).

-

Unlabeled competitor ligands.

-

Binding buffer and filtration apparatus.

-

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radiolabeled ligand in the presence of varying concentrations of the unlabeled competitor ligand.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

The radioactivity retained on the filter, representing the bound ligand, is quantified using a gamma counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

Competition curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

-

[35S]GTPγS Binding Assay

This functional assay measures the activation of G protein-coupled receptors by assessing the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor stimulation.

-

Materials:

-

Cell membranes expressing the receptor of interest.

-

[35S]GTPγS.

-

GDP.

-

Agonist and antagonist compounds.

-

Assay buffer.

-

-

Procedure:

-

Cell membranes are incubated with the test compound (agonist) in the presence of GDP and [35S]GTPγS.

-

Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the G protein.

-

The reaction is terminated, and the bound [35S]GTPγS is separated from the unbound nucleotide, typically by filtration.

-

The amount of bound [35S]GTPγS is quantified by liquid scintillation counting.

-

The potency (EC50) and efficacy (Emax) of the agonist can be determined from the dose-response curve.

-

Mandatory Visualizations

Signaling Pathways

Caption: NPFF2 and Mu-Opioid Receptor Signaling Pathways.

Experimental Workflow

Caption: Workflow for Assessing NPFF2 Ligand Modulation.

Logical Relationship of Administration Route

Caption: Route-Dependent Modulation of Morphine Analgesia.

Conclusion

The NPFF2 receptor presents a compelling target for modulating morphine analgesia. However, its dichotomous role, mediating both potentiation and attenuation of opioid effects depending on the anatomical location, necessitates a nuanced approach to drug development. NPFF2 agonists administered spinally tend to enhance morphine's analgesic properties, while supraspinal administration often leads to an anti-opioid effect. Conversely, NPFF2 antagonists have shown promise in preventing opioid-induced tolerance and hyperalgesia. A thorough understanding of the distinct signaling cascades and functional outcomes associated with NPFF2 receptor modulation in different regions of the nervous system is paramount. The data, protocols, and visualizations provided in this guide offer a foundational resource for researchers and drug developers aiming to harness the therapeutic potential of targeting the NPFF2 receptor to improve pain management strategies and mitigate the undesirable side effects of chronic opioid therapy.

Unraveling the Expression and Localization of NPFF2 Receptor Ligand 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expression, tissue localization, and signaling pathways of the Neuropeptide FF Receptor 2 (NPFF2-R), also known as NPFFR2. Understanding the precise distribution and functional context of this G-protein coupled receptor is paramount for advancing research and developing targeted therapeutics in areas such as pain modulation, opioid signaling, and metabolic regulation.

Quantitative Expression Analysis of NPFFR2

The expression of NPFFR2 has been quantified at the mRNA level across a range of human and rodent tissues. The following tables summarize the relative abundance of NPFFR2 mRNA, providing a valuable reference for tissue-specific targeting and functional studies.

Data Presentation: Relative mRNA Expression of NPFFR2

The data presented below is compiled from studies utilizing quantitative RT-PCR. Expression levels are shown as a percentage of the tissue with the highest detected level of NPFFR2 mRNA.

Table 1: Relative NPFFR2 mRNA Expression in Human Tissues [1]

| Tissue | Relative mRNA Expression (%) |

| Placenta | 100 |

| Spleen | 4 |

| Whole Brain | 8 |

| Thalamus | 2 |

| Substantia Nigra | 1 |

| Spinal Cord | 1 |

| Skeletal Muscle | 1 |

| Stomach | Trace |

Table 2: Relative NPFFR2 mRNA Expression in Rat Tissues [1]

| Tissue | Relative mRNA Expression (%) |

| Spinal Cord | 100 |

| Substantia Nigra | 67 |

| Heart | 34 |

| Whole Brain | 24 |

| Thalamus | 15 |

| Stomach | 14 |

| Spleen | Trace |

| Skeletal Muscle | Trace |

| Hypothalamus | 24 |

Note: "Trace" indicates a detectable but very low level of expression. "N/A" signifies that the tissue was not evaluated in the cited study.[1]

While comprehensive quantitative protein data is limited, resources like the Human Protein Atlas indicate NPFFR2 protein is localized to the plasma membrane and actin filaments.[2] Studies have also shown increased NPFFR2 expression in certain pathological conditions, such as a 75% increase in hepatocellular carcinoma tissues compared to adjacent non-tumorous tissues.[3]

NPFFR2 Signaling Pathways

NPFFR2 is a versatile receptor capable of coupling to different G-protein subtypes, leading to the activation of multiple downstream signaling cascades. The primary signaling mechanism involves the modulation of adenylyl cyclase activity.

NPFFR2 primarily couples to inhibitory Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. However, in certain tissues like the mouse cerebellum, olfactory bulb, and spinal cord, NPFFR2 can also couple to stimulatory Gαs proteins, resulting in the stimulation of adenylyl cyclase. The modulation of cAMP levels influences the activity of Protein Kinase A (PKA) and can impact downstream pathways such as the mitogen-activated protein kinase (MAPK) cascade.

Experimental Protocols for NPFFR2 Localization

Accurate determination of NPFFR2 expression and localization in tissues is critical for its study. Immunohistochemistry (IHC) for protein detection and in situ hybridization (ISH) for mRNA detection are the primary methods employed.

Immunohistochemistry (IHC) Protocol for NPFFR2

This protocol provides a general framework for the detection of NPFFR2 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Deparaffinization and Rehydration:

- Immerse slides in Xylene: 2 changes for 5 minutes each.

- Immerse slides in 100% Ethanol (B145695): 2 changes for 3 minutes each.

- Immerse slides in 95% Ethanol: 1 change for 3 minutes.

- Immerse slides in 70% Ethanol: 1 change for 3 minutes.

- Rinse slides in deionized water for 5 minutes.

2. Antigen Retrieval:

- Pre-heat Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0) to 95-100°C.

- Immerse slides in the heated buffer and incubate for 20-30 minutes.

- Allow slides to cool in the buffer for 20 minutes at room temperature.

3. Blocking:

- Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.

- Rinse with Wash Buffer (e.g., PBS with 0.1% Tween-20).

- Apply Blocking Buffer (e.g., 5% Normal Goat Serum in PBST) and incubate for 1 hour at room temperature.

4. Primary Antibody Incubation:

- Dilute the primary anti-NPFFR2 antibody in Blocking Buffer to the recommended concentration.

- Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.

5. Secondary Antibody and Detection:

- Rinse slides with Wash Buffer: 3 changes for 5 minutes each.

- Apply a biotinylated secondary antibody (e.g., Goat anti-Rabbit IgG) and incubate for 30-60 minutes at room temperature.

- Rinse slides with Wash Buffer: 3 changes for 5 minutes each.

- Apply Avidin-Biotin Complex (ABC) reagent and incubate for 30 minutes.

- Rinse slides with Wash Buffer: 3 changes for 5 minutes each.

6. Chromogen Development:

- Apply a chromogen substrate (e.g., DAB) and monitor for color development under a microscope.

- Stop the reaction by immersing the slides in deionized water.

7. Counterstaining, Dehydration, and Mounting:

- Counterstain with Hematoxylin.

- Dehydrate the slides through a graded series of ethanol and xylene.

- Mount with a permanent mounting medium.

In Situ Hybridization (ISH) Protocol for NPFFR2 mRNA

This protocol provides a general guideline for the detection of NPFFR2 mRNA in tissue sections using digoxigenin (B1670575) (DIG)-labeled RNA probes.

1. Probe Preparation:

- Synthesize a DIG-labeled antisense RNA probe complementary to the NPFFR2 mRNA sequence. A sense probe should be used as a negative control.

2. Tissue Preparation:

- For FFPE sections, perform deparaffinization and rehydration as described in the IHC protocol.

- Treat sections with Proteinase K to improve probe penetration. The concentration and incubation time should be optimized for the specific tissue type.

3. Hybridization:

- Pre-hybridize sections in hybridization buffer for at least 1 hour at the determined hybridization temperature (typically 55-65°C).

- Denature the DIG-labeled probe by heating to 95°C for 2 minutes and then immediately placing on ice.

- Apply the denatured probe to the sections and incubate overnight in a humidified chamber at the hybridization temperature.

4. Post-Hybridization Washes:

- Perform a series of stringent washes with SSC buffer at the hybridization temperature to remove non-specifically bound probe.

5. Immunological Detection:

- Block non-specific binding sites with a blocking solution (e.g., 2% BSA in MABT).

- Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase, AP) for 1-2 hours at room temperature.

- Wash extensively with MABT.

6. Signal Development:

- Equilibrate sections in a detection buffer (e.g., NTMT).

- Apply a chromogenic substrate (e.g., NBT/BCIP for AP) and allow the color to develop in the dark.

7. Stopping, Counterstaining, and Mounting:

- Stop the reaction by washing with PBS.

- Optionally, counterstain with a nuclear stain.

- Dehydrate and mount the slides.

This technical guide serves as a foundational resource for researchers investigating the role of NPFFR2. The provided data on expression, localization, and signaling, coupled with detailed experimental protocols, will facilitate further exploration of this important therapeutic target.

References

- 1. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NPFFR2 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 3. NPFFR2 Contributes to the Malignancy of Hepatocellular Carcinoma Development by Activating RhoA/YAP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: NPFF2-R Ligand 1 Binding Assay for Cultured Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a competitive radioligand binding assay for the Neuropeptide FF receptor 2 (NPFF2-R) using cultured cells expressing the receptor. This document includes a summary of binding data for various ligands, a comprehensive experimental procedure, and diagrams of the experimental workflow and associated signaling pathway.

Data Presentation

The following table summarizes the binding affinities of various ligands to the human NPFF2 receptor. The data is derived from competitive binding assays using a suitable radioligand, such as [¹²⁵I]-EYF, with membranes from CHO cells stably expressing the human NPFF2 receptor.

| Ligand | Kᵢ (nM) |

| Human NPAF | 0.22 |

| SQA-NPFF | 0.29 |

| NPFF | 0.30 |

| 1DMe | 0.31 |

| EYW-NPSF | 0.32 |

| QFW-NPSF | 0.35 |

| Met-enk-RF-NH₂ | 3.25 |

| FMRF-NH₂ | 10.5 |

| NPSF | 12.1 |

Experimental Protocols

This section details the methodology for a competitive radioligand binding assay to determine the binding affinity of a test compound ("Ligand 1") for the NPFF2 receptor expressed in cultured cells.

Materials

-

Cell Culture: CHO or HEK293 cells stably expressing the human NPFF2 receptor.

-

Radioligand: A suitable radiolabeled ligand that binds to NPFF2-R with high affinity and specificity (e.g., [¹²⁵I]-EYF).

-

Test Compound (Ligand 1): Unlabeled ligand for which the binding affinity is to be determined (e.g., Human NPAF).

-

Buffers and Reagents:

-

Cell culture medium (e.g., DMEM/F-12)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

0.3% Polyethylenimine (PEI) solution

-

Scintillation fluid

-

-

Equipment:

-

Cell culture incubator (37°C, 5% CO₂)

-

Centrifuge (refrigerated)

-

Homogenizer (e.g., Dounce or Potter-Elvehjem)

-

96-well microplates

-

Glass fiber filters (e.g., GF/C)

-

Vacuum filtration manifold (cell harvester)

-

Scintillation counter

-

Protein assay kit (e.g., BCA assay)

-

Methods

1. Cell Culture and Membrane Preparation

-

Culture CHO or HEK293 cells expressing the NPFF2 receptor to approximately 80-90% confluency.

-

Wash the cells with ice-cold PBS and harvest them by scraping.

-

Pellet the cells by centrifugation at 1,000 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold Homogenization Buffer.

-

Homogenize the cell suspension using a Dounce homogenizer.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

-

Discard the supernatant and resuspend the membrane pellet in Assay Buffer.

-

Determine the protein concentration of the membrane preparation using a BCA assay.

-

Store the membrane preparations in aliquots at -80°C until use.

2. Radioligand Binding Assay (Competitive Binding)

-

Pre-soak the glass fiber filters in 0.3% PEI for at least 30 minutes.

-

In a 96-well microplate, set up the following assay conditions in triplicate:

-

Total Binding: Assay Buffer + Radioligand + Membrane preparation.

-

Non-specific Binding (NSB): Assay Buffer + Radioligand + High concentration of unlabeled NPFF (e.g., 1 µM) + Membrane preparation.

-

Competitive Binding: Assay Buffer + Radioligand + Serial dilutions of the test compound (Ligand 1) + Membrane preparation.

-

-

Add a constant concentration of the radioligand (typically at its Kd value) to all wells except the blanks.

-

Add increasing concentrations of the test compound (Ligand 1) to the competitive binding wells.

-

Initiate the binding reaction by adding the membrane preparation (typically 20-50 µg of protein per well) to all wells.

-

Incubate the plate with gentle agitation for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

-

Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials containing scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

3. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding (NSB) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of the test compound (Ligand 1).

-

Fit the data using a non-linear regression model (e.g., one-site competition) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Kᵢ) for the test compound using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [L]/Kd)

where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the NPFF2 receptor.

-

Visualizations

NPFF2 Receptor Signaling Pathway

The NPFF2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o). Upon ligand binding, the receptor activates downstream signaling cascades, leading to the inhibition of adenylyl cyclase and the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.

Caption: NPFF2-R signaling pathway.

Experimental Workflow for NPFF2-R Ligand 1 Binding Assay

The following diagram illustrates the key steps in the competitive radioligand binding assay protocol.

Caption: Workflow for NPFF2-R competitive binding assay.

Application Notes: In Vitro Functional Assays for NPFF2 Receptor Ligand 1 Activity

Introduction

The Neuropeptide FF receptor 2 (NPFF2-R), also known as GPR74, is a G protein-coupled receptor (GPCR) that plays a significant role in various physiological processes, including pain modulation, cardiovascular regulation, and opioid system regulation.[1][2] It is primarily activated by endogenous RF-amide peptides like Neuropeptide FF (NPFF) and Neuropeptide AF (NPAF).[1][2] Characterizing the functional activity of novel ligands, such as "Ligand 1," is crucial for drug discovery and understanding their therapeutic potential.

NPFF2-R is known to couple to inhibitory G proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2] Additionally, NPFF2-R activation can stimulate the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinases (ERK1/2). Some GPCRs can also couple to Gαq proteins, resulting in the mobilization of intracellular calcium. These downstream signaling events provide robust readouts for quantifying ligand activity.

These application notes provide detailed protocols for a panel of in vitro functional assays to characterize the activity of a test ligand ("Ligand 1") at the NPFF2 receptor. The assays covered include Radioligand Binding, cAMP measurement, ERK1/2 phosphorylation, and Calcium Mobilization.

NPFF2 Receptor Signaling Pathways

Activation of the NPFF2 receptor by a ligand initiates a cascade of intracellular events. The primary pathway involves coupling to Gαi/o proteins, which inhibits adenylyl cyclase, reducing cAMP production. The receptor can also signal through Gβγ subunits or other G proteins to activate the MAPK/ERK pathway.

Caption: NPFF2 receptor signaling cascade.

Radioligand Binding Assay

Principle

Radioligand binding assays are used to determine the affinity (Ki) of a test ligand for the NPFF2 receptor. This is achieved through a competition assay where the unlabeled test ligand ("Ligand 1") competes with a known radiolabeled ligand (e.g., [¹²⁵I]-EYF or [³H]-NPVF) for binding to the receptor expressed in cell membranes. The amount of radioligand displaced is proportional to the affinity of the test ligand.

Data Presentation: Example Binding Affinities

The following table presents known binding affinities of various ligands for the human NPFF2 receptor, which can serve as a reference.

| Ligand | Kᵢ (nM) |

| Human NPAF | 0.22 |

| SQA-NPFF | 0.29 |

| NPFF | 0.30 |

| 1DMe | 0.31 |

| EYW-NPSF | 0.32 |

| QFW-NPSF | 0.35 |

Data Presentation: Template for Ligand 1

| Assay Type | Radioligand Used | Test Compound | Kᵢ (nM) |

| Competition Binding | [¹²⁵I]-EYF | Ligand 1 | User Data |

Experimental Protocol

Workflow: Radioligand Binding Assay

Caption: Workflow for a radioligand competition binding assay.

A. Membrane Preparation

-

Culture CHO or HEK293 cells stably expressing the human NPFF2 receptor.

-

Harvest cells and wash with ice-cold Phosphate-Buffered Saline (PBS).

-

Pellet cells by centrifugation (1000 x g, 15 min, 4°C).

-

Resuspend the pellet in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4 with protease inhibitors).

-

Homogenize the cell suspension using a tissue grinder or sonicator.

-

Centrifuge the homogenate at 100,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in binding buffer, determine protein concentration (e.g., BCA assay), and store at -80°C.

B. Competition Binding Assay (Filtration Method)

-

Assay Setup : In a 96-well plate, add the following components in a final volume of 250-500 µL:

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 60 mM NaCl, 0.1% BSA).

-

NPFF2-R cell membranes (e.g., 2-5 µg of protein).

-

Radioligand (e.g., [¹²⁵I]-EYF) at a concentration near its Kd value (e.g., 0.06 nM).

-

Serial dilutions of "Ligand 1" (e.g., from 1 pM to 10 µM).

-

For total binding, add vehicle instead of Ligand 1.

-

For non-specific binding, add a high concentration of an unlabeled NPFF ligand (e.g., 1 µM NPFF).

-

-

Incubation : Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation.

-

Filtration : Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.

-

Washing : Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Counting : Dry the filters and measure the trapped radioactivity using a gamma or beta scintillation counter.

C. Data Analysis

-

Plot the percentage of specific binding against the log concentration of "Ligand 1".

-

Fit the data using a nonlinear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of Ligand 1 that inhibits 50% of specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

Principle

Since NPFF2-R is a Gαi-coupled receptor, agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. To measure this decrease, intracellular cAMP levels are first stimulated using an agent like forskolin (B1673556). The ability of "Ligand 1" to reduce this stimulated cAMP level is then quantified. Common detection methods include HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based biosensors (e.g., GloSensor).

Data Presentation: Template for Ligand 1

| Assay Type | Readout | Test Compound | Potency (IC50, nM) | Efficacy (% Inhibition of Forskolin Response) |

| cAMP Inhibition | HTRF | Ligand 1 (Agonist) | User Data | User Data |

| cAMP Inhibition | HTRF | Ligand 1 (Antagonist vs. NPFF) | User Data | User Data |

Experimental Protocol

Workflow: cAMP Inhibition Assay

Caption: Workflow for a Gαi-coupled receptor cAMP assay.

A. Cell Preparation

-

Use HEK293 or CHO cells stably expressing the NPFF2 receptor.

-

Seed cells into 384-well white assay plates at an optimized density and culture overnight.

B. Agonist Mode Protocol (HTRF)

-